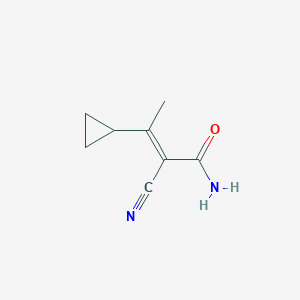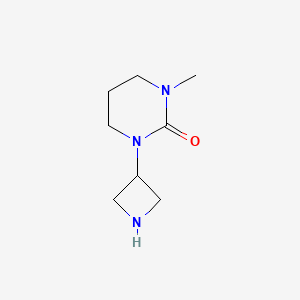![molecular formula C15H16N4O4S B14802294 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide](/img/structure/B14802294.png)
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide is a complex organic compound with the molecular formula C15H16N4O4S and a molecular weight of 348.38 . This compound is known for its unique chemical structure, which includes an acetylamino group, a phenylsulfonyl group, and a phenylhydrazinecarboxamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves multiple steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl compound.
Hydrazinecarboxamide Formation: The final step involves the reaction of the sulfonylated compound with phenylhydrazinecarboxamide under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of catalysts and controlled reaction environments to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-{[4-(acetylamino)phenyl]sulfonyl}-N-phenylhydrazinecarboxamide can be compared with other similar compounds, such as:
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group but differ in their other functional groups.
Hydrazinecarboxamide derivatives: These compounds have similar hydrazinecarboxamide moieties but differ in their substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H16N4O4S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-[4-[(phenylcarbamoylamino)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C15H16N4O4S/c1-11(20)16-13-7-9-14(10-8-13)24(22,23)19-18-15(21)17-12-5-3-2-4-6-12/h2-10,19H,1H3,(H,16,20)(H2,17,18,21) |
Clé InChI |
WKLQVXKGPVFELV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cyclo[DL-Aoda-DL-nTrp(OMe)-DL-xiIle-DL-Pip]](/img/structure/B14802214.png)

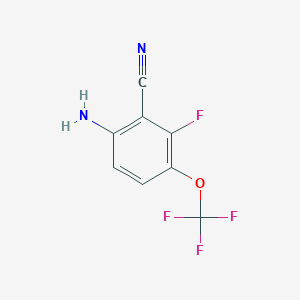
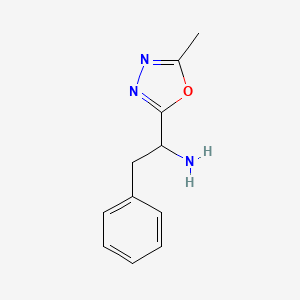
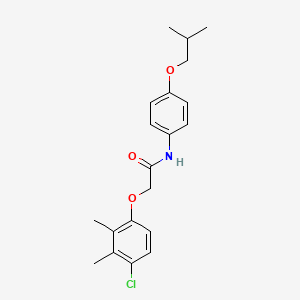
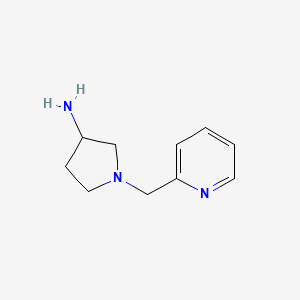
![trisodium;[dibromo-[[[5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B14802251.png)
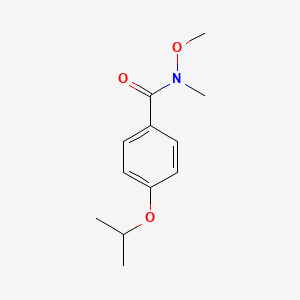
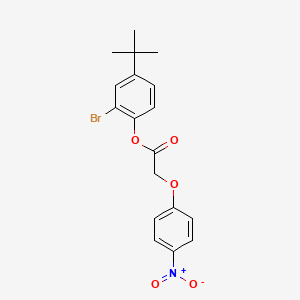
![N-[(E)-(2-ethoxyphenyl)methylidene]-3-iodo-4-methylaniline](/img/structure/B14802262.png)

![2-(hydroxymethyl)-6-[(2S)-6-methyl-2-[(8R,10R,14R)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-en-2-yl]oxyoxane-3,4,5-triol](/img/structure/B14802272.png)
